Triton X-100
Overview
Description
Synthesis Analysis
The synthesis of Triton X-100 involves the ethoxylation process, where the starting material undergoes a reaction with ethylene oxide. This process is critical for controlling the properties of Triton X-100, including its solubility and effectiveness as a surfactant. The detailed synthesis process highlights the importance of reaction conditions in achieving the desired product characteristics.
Molecular Structure Analysis
Triton X-100's molecular structure, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group, is fundamental to its function as a surfactant. This amphiphilic nature enables Triton X-100 to reduce surface tension, facilitating the solubilization of various substances in aqueous solutions.
Chemical Reactions and Properties
The chemical behavior of Triton X-100 includes its interaction with other substances, especially in the context of environmental impact. Triton X-100 can undergo biodegradation through aerobic and anaerobic processes, albeit with varying efficiencies. This degradation is crucial for understanding its fate in environmental contexts and designing strategies for its sustainable application (Abu-Ghunmi et al., 2014).
Physical Properties Analysis
The physical properties of Triton X-100, including its phase behavior and interaction with biological membranes, are vital for its applications in biochemistry and molecular biology. Studies have shown that Triton X-100 can solubilize membranes and extract membrane components, making it a valuable tool for studying membrane proteins and lipids. The efficiency of this solubilization process depends on the concentration of Triton X-100 and the nature of the membrane, underscoring the importance of understanding its physical interactions with biological systems (Riske et al., 2017).
Chemical Properties Analysis
Triton X-100's chemical properties, such as its reactivity with OH radicals, are significant for its applications in wastewater treatment and environmental remediation. The interaction of Triton X-100 with OH radicals plays a crucial role in the advanced oxidation processes used for the degradation of organic pollutants in wastewater, highlighting its utility in environmental protection efforts (Perkowski et al., 2005).
Scientific Research Applications
Nanostructure Formation and Gas Sensing
Triton X-100 is instrumental in the formation of flower-shaped SnS2 nanostructures, which are used as sensor materials for detecting NH3 molecules (Shi et al., 2006).
Biochemical Studies
It is widely used in biochemical research, particularly in membrane-protein complex isolation and periplasmic protein extraction. However, its absorption spectrum can interfere with UV-Vis spectroscopy (Nedaei & Saboury, 2021).
Membrane Reconstitution
Triton X-100 is utilized for reconstituting lipid-protein membranes, though its complete removal can be challenging (Scheule & Gaffney, 1981).
Liquid Scintillation Counting
It acts as a scintillator for counting aqueous solutions of isotopes like 33P and 86Rb, maintaining stable count rates over extended periods (Reed, 1984). Additionally, Triton X-100 scintillant is used for the simultaneous assay of 55Fe and 59Fe in liquid scintillation counting (Campbell & Powell, 1970).
Electronics and Electrochemistry
It influences the characteristics of carbon nanotube field-effect transistors, altering them from typical p-type to ambipolar characteristics (Li et al., 2006). Triton X-100 also enhances the electrochemical performance of lead dioxide electrodes (Ghaemi, Ghafouri, & Neshati, 2006) and is significant in the production of polyaniline-based nickel electrodes for electrochemical supercapacitors (Girija & Sangaranarayanan, 2006).
Enzymatic and Biophysical Applications
It can overcome the inhibition of fructosyltransferase by SDS in enzyme activity detection (Russell, 1979), induce current fluctuations in artificial lipid bilayer membranes (Schlieper & De Robertis, 1977), and affect the activity of electrophoretically separated enzymes (Allen, Allen, & Licht, 1965).
Adsorption and Chemical Analysis
It facilitates the adsorption of phosphatidylcholine in aqueous solutions for phosphatidylserine production (Zhang et al., 2017) and impacts platelet counts and coagulation studies in haematology (Mifsud et al., 2015).
Environmental and Analytical Considerations
Triton X-100's biodegradability and its fate in environmental applications have been studied (Abu-Ghunmi, Badawi, & Fayyad, 2014). Additionally, its transformation between micellar and cloud point phases has been explored (Ribeiro & Dennis, 1974).
Safety And Hazards
properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1058680 | |
Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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Product Name |
Triton X-100 | |
CAS RN |
2315-67-5, 63869-93-2, 9002-93-1 | |
Record name | 4-Octylphenol monoethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
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Record name | Octoxinol | |
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Record name | Ethanol, octylphenoxy- | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
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Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
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Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
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Record name | Polyethylene glycol mono[4-(1,1,3,3- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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